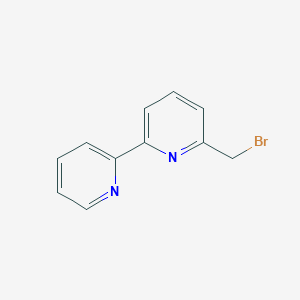

6-(Bromomethyl)-2,2'-bipyridine

Übersicht

Beschreibung

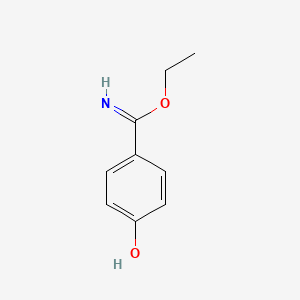

“6-(Bromomethyl)-2,2’-bipyridine” is likely a derivative of bipyridine, which is a type of organic compound with a structure consisting of two pyridine rings connected by a single bond . The “6-(Bromomethyl)” part suggests that a bromomethyl group (-CH2Br) is attached to the 6th carbon of one of the pyridine rings .

Synthesis Analysis

While specific synthesis methods for “6-(Bromomethyl)-2,2’-bipyridine” are not available, bromination reactions are commonly used in organic chemistry to introduce bromine atoms into molecules . For instance, bromobenzene is prepared by the action of bromine on benzene in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide .Molecular Structure Analysis

The molecular structure of “6-(Bromomethyl)-2,2’-bipyridine” would likely consist of a bipyridine core with a bromomethyl group attached to one of the pyridine rings . The exact structure would depend on the specific positions of the atoms and the configuration of the molecule.Chemical Reactions Analysis

Brominated compounds, like “6-(Bromomethyl)-2,2’-bipyridine”, often undergo nucleophilic displacement reactions to produce a variety of derivatives . These reactions are essential for the synthesis of compounds with potential biological applications .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Bromomethyl)-2,2’-bipyridine” would depend on its specific structure. For instance, brominated compounds often have higher densities and boiling points compared to their non-brominated counterparts due to the presence of the heavy bromine atom .Wissenschaftliche Forschungsanwendungen

Ligand Synthesis and Supramolecular Chemistry

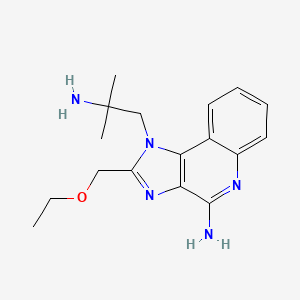

6-(Bromomethyl)-2,2'-bipyridine is a pivotal building block in the synthesis of flexible multitopic ligands, useful in supramolecular chemistry. For instance, Charbonnière, Weibel, and Ziessel (2002) investigated its use in preparing polydendate ligands with 5'-substituted-6-carboxylic-2,2'-bipyridine subunits. They demonstrated the efficient transformation of the bromo-function to corresponding esters and acids, highlighting the compound's versatility for complex ligand synthesis (Charbonnière, Weibel, & Ziessel, 2002).

Chelating Ligands for Transition-Metal Ions

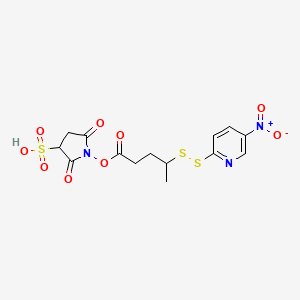

Heller and Schubert (2002) utilized Stille-type cross-coupling procedures with this compound to create functionalized bipyridines and terpyridines. These N-heterocyclic compounds are significant as chelating ligands for transition-metal ions, crucial in the field of supramolecular chemistry (Heller & Schubert, 2002).

Lanthanide Coordination Chemistry

In lanthanide coordination chemistry, Mameri, Charbonnière, and Ziessel (2003) used this compound for synthesizing amino-bridged bipyridine ligands. These ligands, upon forming complexes with europium, exhibited interesting luminescence properties, which are relevant in biological contexts (Mameri, Charbonnière, & Ziessel, 2003).

Chiral Bipyridine Derivatives

Ward et al. (2002) explored the synthesis of chiral bipyridine derivatives using 4,4'-bis(bromomethyl)-2,2'-bipyridine. This study demonstrated its potential in asymmetric catalysis, especially in the reduction of acetophenone, achieving high enantiomeric excesses (Ward et al., 2002).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for “6-(Bromomethyl)-2,2’-bipyridine” would likely involve further exploration of its potential applications in organic synthesis and the development of new synthetic methods . It could also involve studying its properties and reactivity to better understand its potential uses and risks.

Eigenschaften

IUPAC Name |

2-(bromomethyl)-6-pyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLYCBYEQGWSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC(=N2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456272 | |

| Record name | 2,2'-Bipyridine, 6-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83478-63-1 | |

| Record name | 2,2'-Bipyridine, 6-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

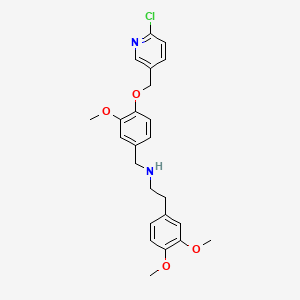

![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)

![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)

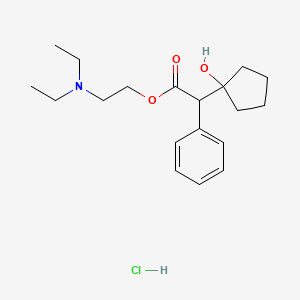

![benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B3182472.png)

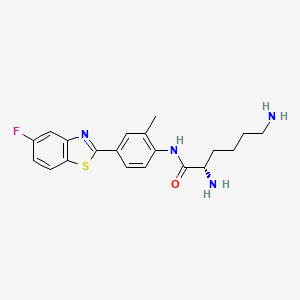

![N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-4-amine](/img/structure/B3182502.png)